molecular formula C22H14N4O6 B413622 4-(quinoxalin-2-yl)phenyl 2-methyl-3,5-dinitrobenzoate

4-(quinoxalin-2-yl)phenyl 2-methyl-3,5-dinitrobenzoate

Cat. No.: B413622
M. Wt: 430.4g/mol
InChI Key: GSBPZCLTUSQBEO-UHFFFAOYSA-N
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Description

4-(quinoxalin-2-yl)phenyl 2-methyl-3,5-dinitrobenzoate is a complex organic compound characterized by its unique structure, which includes a quinoxaline moiety attached to a phenyl ring, further linked to a 2-methyl-3,5-dinitrobenzoate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(quinoxalin-2-yl)phenyl 2-methyl-3,5-dinitrobenzoate typically involves multi-step organic reactions. One common method starts with the preparation of the quinoxaline derivative, which is then coupled with a phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the coupling reactions and subsequent functional group modifications .

Chemical Reactions Analysis

Types of Reactions

4-(quinoxalin-2-yl)phenyl 2-methyl-3,5-dinitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce various functional groups onto the phenyl or quinoxaline rings .

Scientific Research Applications

4-(quinoxalin-2-yl)phenyl 2-methyl-3,5-dinitrobenzoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties

Mechanism of Action

The mechanism of action of 4-(quinoxalin-2-yl)phenyl 2-methyl-3,5-dinitrobenzoate involves its interaction with specific molecular targets. The quinoxaline moiety can intercalate with DNA, disrupting its function, while the nitro groups can undergo bioreduction to form reactive intermediates that damage cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(quinoxalin-2-yl)phenyl 2-methyl-3,5-dinitrobenzoate is unique due to the combination of the quinoxaline and nitrobenzoate groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for research and development .

Properties

Molecular Formula

C22H14N4O6

Molecular Weight

430.4g/mol

IUPAC Name

(4-quinoxalin-2-ylphenyl) 2-methyl-3,5-dinitrobenzoate

InChI

InChI=1S/C22H14N4O6/c1-13-17(10-15(25(28)29)11-21(13)26(30)31)22(27)32-16-8-6-14(7-9-16)20-12-23-18-4-2-3-5-19(18)24-20/h2-12H,1H3

InChI Key

GSBPZCLTUSQBEO-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)OC2=CC=C(C=C2)C3=NC4=CC=CC=C4N=C3

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)OC2=CC=C(C=C2)C3=NC4=CC=CC=C4N=C3

Origin of Product

United States

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